1-(3-Nitrobenzyl)piperazine dihydrochloride
Descripción
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Propiedades
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12H,4-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYFKQBZFDFBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375055 | |
| Record name | 1-(3-Nitrobenzyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-55-1 | |
| Record name | 1-(3-Nitrobenzyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of Piperazine Derivatives: A Technical Guide to Structure, Function, and Therapeutic Application
[1][2]
Executive Summary
The piperazine scaffold stands as a cornerstone in modern medicinal chemistry, designated as a "privileged structure" due to its ability to bind multiple receptor subtypes with high affinity.[1][2] Its saturated, six-membered heterocyclic ring containing two nitrogen atoms provides a unique platform for optimizing physicochemical properties—specifically lipophilicity (
This technical guide analyzes the biological activity of piperazine derivatives across three primary therapeutic axes: Neuropharmacology , Oncology , and Infectious Disease . It moves beyond simple cataloging to explore the mechanistic causality of these activities, supported by validated experimental protocols and structure-activity relationship (SAR) visualizations.
The Chemical Basis of Bioactivity
Conformational Dynamics and pKa
The piperazine ring typically exists in a chair conformation, minimizing 1,3-diaxial interactions. This rigidity is crucial for orienting substituents in specific vectors required for receptor binding pockets (e.g., the orthosteric site of GPCRs).
-
Basicity: Piperazine is dibasic (
, ). At physiological pH, it exists largely as a mono-cation or di-cation. This ionization is vital for electrostatic interactions with aspartate residues in G-protein coupled receptors (GPCRs), particularly in dopaminergic and serotonergic targets. -
Linker Utility: The N1 and N4 positions act as distinct handles. One nitrogen often serves as the "anchor" (binding the primary target), while the other acts as a "linker" to a distal hydrophobic moiety, enhancing selectivity.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the core SAR principles governing piperazine derivatives.
Figure 1: Core Structure-Activity Relationships (SAR) of the piperazine scaffold. The differentiation between N1 and N4 functionalization allows for the independent tuning of pharmacodynamics and pharmacokinetics.
Therapeutic Frontiers and Mechanisms
Neuropharmacology: The Serotonin-Dopamine Axis
Piperazine derivatives are ubiquitous in CNS drug discovery. The "aryl-piperazine" moiety is a recognized pharmacophore for 5-HT (serotonin) and Dopamine (D) receptors.
-
Mechanism: The protonated nitrogen of the piperazine ring forms a salt bridge with the conserved Aspartate residue in Transmembrane Domain 3 (TM3) of monoamine receptors.
-
Selectivity: Adding a bulky heteroaryl group (e.g., benzisothiazole in Ziprasidone) at N1 directs affinity toward 5-HT2A and D2 receptors, mediating antipsychotic effects. Long-chain spacers at N4 modulate partial agonism vs. antagonism.
Oncology: Apoptosis and Kinase Inhibition
Recent advancements have positioned piperazine derivatives as potent anticancer agents.
-
Kinase Inhibition: Many tyrosine kinase inhibitors (e.g., Imatinib) utilize a piperazine ring to improve solubility and hydrogen bonding within the ATP-binding pocket.
-
Apoptosis Induction: Novel N-acyl piperazine derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis via the mitochondrial (intrinsic) pathway. This involves the upregulation of Bax, downregulation of Bcl-2, and activation of Caspase-3/9.
Infectious Disease: Overcoming Resistance
In the era of Multi-Drug Resistance (MDR), piperazines offer a scaffold that evades traditional efflux pumps.
-
Antimicrobial Action: Piperazine derivatives often disrupt bacterial cell membranes or inhibit cell wall synthesis. Electron-withdrawing groups (Cl, F, NO2) on phenyl rings attached to the piperazine core significantly enhance antibacterial potency against Gram-positive strains like S. aureus.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are standardized for evaluating piperazine derivatives.
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 of piperazine derivatives against cancer cell lines.[4] Principle: The reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Step-by-Step Methodology:
-
Seeding: Plate target cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of
cells/well in 100 µL complete medium. -
Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
Treatment:
-
Prepare stock solutions of piperazine derivatives in DMSO.
-
Perform serial dilutions in culture medium (Final DMSO concentration < 0.1%).
-
Add 100 µL of treatment medium to wells (Triplicate per concentration).
-
Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
-
Exposure: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC50.
Protocol B: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Evaluate antibacterial potency against standard and resistant strains. Method: Clinical and Laboratory Standards Institute (CLSI) compliant Broth Microdilution.
Step-by-Step Methodology:
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Compound Prep: Dissolve piperazine derivative in DMSO. Dilute in MHB to 2x the highest desired testing concentration.
-
Plate Setup:
-
Add 100 µL of MHB to columns 2-12 of a 96-well plate.
-
Add 200 µL of compound solution to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Inoculum + DMSO).
-
Column 12: Sterility Control (MHB only).
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11. Final volume 200 µL.
-
Incubation: 16-20 hours at 37°C.
-
Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.[5]
-
Validation: Resazurin dye (0.015%) can be added (30 µL) and incubated for 2 hours. A change from blue to pink indicates bacterial growth.
Mechanistic Visualization: Apoptotic Signaling
The following diagram details the signaling cascade triggered by cytotoxic piperazine derivatives in cancer cells.
Figure 2: Proposed Mechanism of Action for cytotoxic piperazine derivatives via the intrinsic mitochondrial apoptotic pathway.
Quantitative Data Summary
The table below synthesizes typical activity ranges for piperazine derivatives based on recent literature reviews.
| Therapeutic Class | Target / Mechanism | Key Structural Feature | Typical Potency Range |
| Antipsychotic | D2 / 5-HT2A Receptors | Aryl-piperazine with heterocyclic linker | |
| Anticancer | Tubulin / Kinase Inhibitor | N-acyl / Sulfonyl piperazine | |
| Antibacterial | Membrane Disruption | Electron-withdrawing aryl substitution | MIC: 2 – 64 µg/mL |
| Antifungal | Ergosterol Synthesis | Azole-piperazine hybrids | MIC: 0.5 – 16 µg/mL |
References
-
Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science.[5][6] Link
-
Perli, M., & Govindarajan, R. (2024).[7] Biological Activities of Piperazine Derivatives: A Comprehensive Review. World Journal of Pharmaceutical Research.[7] Link
-
BenchChem Technical Guides. (2025). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. BenchChem. Link
-
Chaudhary, P., et al. (2006).[8] Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Mishra, C.B., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. Link
-
Sagar, B.K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research. Link
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. apjhs.com [apjhs.com]
Technical Guide: Purity Profiling and Analysis of 1-(3-Nitrobenzyl)piperazine Dihydrochloride
[1]
Executive Summary
1-(3-Nitrobenzyl)piperazine dihydrochloride (CAS: 827614-55-1) is a critical heterocyclic building block employed in the synthesis of bioactive ligands targeting G-protein coupled receptors (GPCRs), specifically serotonergic and dopaminergic pathways.[1][2] As a piperazine derivative, its utility relies heavily on the strict control of N-alkylation selectivity during synthesis.[1]
This guide addresses the primary challenge in its production: differentiating and quantifying the mono-substituted product from the thermodynamically favorable N,N'-bis(3-nitrobenzyl)piperazine impurity.[1] We present a validated analytical workflow combining HPLC-UV-MS for organic purity and argentometric titration for salt stoichiometry confirmation.
Part 1: Chemical Constitution & Critical Properties[1]
Understanding the physicochemical behavior of the dihydrochloride salt is prerequisite to accurate analysis. The protonation of both nitrogen atoms significantly alters solubility and retention behavior compared to the free base.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 827614-55-1 |
| Molecular Formula | C₁₁H₁₅N₃O₂[1][2][3] · 2HCl |
| Molecular Weight | 294.18 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Insoluble in DCM, Hexanes |
| pKa (Calc.) | ~5.6 (N4), ~9.8 (N1) |
| Hygroscopicity | Moderate to High (Requires desiccated storage) |
Part 2: Synthesis & Impurity Profiling[1]
The synthesis typically involves the nucleophilic substitution of 3-nitrobenzyl chloride by piperazine. The critical quality attribute (CQA) is the ratio of mono-alkylated product to bis-alkylated impurity.[1]
Mechanistic Pathway & Impurity Origins
The reaction follows an SN2 mechanism. Because the secondary amine in the mono-product remains nucleophilic, it competes with the starting piperazine for the alkyl halide, leading to the "Bis" impurity.
Figure 1: Competitive alkylation pathway. High purity requires k1[Pip] >> k2[Mono], achieved by maintaining a large excess of piperazine.
Key Impurities:
-
Impurity A (Bis-alkylated): 1,4-bis(3-nitrobenzyl)piperazine.[1] Highly lipophilic; elutes late in Reverse Phase (RP) HPLC.
-
Impurity B (Starting Material): 3-Nitrobenzyl chloride.[1] Potential genotoxin; must be controlled to ppm levels.
-
Impurity C (Regioisomer): 1-(2-Nitrobenzyl)piperazine.[1] Arises only if the starting benzyl chloride is impure.
Part 3: Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
Because the compound is a basic amine, peak tailing is a common issue on standard C18 columns due to interaction with residual silanols.[1] We recommend a "High pH" or "Chaotropic Buffer" approach to ensure sharp peak shape.
Method A: Acidic Mobile Phase (Standard) [1]
-
Rationale: Low pH ensures the piperazine nitrogens are fully protonated, preventing secondary interactions with the stationary phase.
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Nitro-aromatic specific).[1]
Method B: Ion-Pair Chromatography (Recommended for Separation of Bis-Impurity)
If resolution between the mono- and bis-forms is poor, use an ion-pairing agent.[1]
| Parameter | Condition |
| Column | Phenyl-Hexyl or C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.[1]0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Hold); 2-12 min: 5-80% B; 12-15 min: 80% B |
| Temp | 30°C |
| Injection | 5 µL (Sample dissolved in Water:MeOH 90:[1]10) |
Self-Validation Check:
-
System Suitability: The resolution (Rs) between the Target Peak and Impurity A (Bis) must be > 2.0.
-
Tailing Factor: Must be < 1.5 for the main peak. If > 1.5, increase buffer strength or temperature.
Chloride Content Analysis (Stoichiometry)
To distinguish between the monohydrochloride and dihydrochloride salts, perform an argentometric titration.
Protocol:
-
Dissolve 100 mg of sample in 50 mL deionized water.
-
Add 1 mL of 5% Potassium Chromate (indicator) or use a potentiometric silver electrode.
-
Titrate with 0.1 N Silver Nitrate (
) until the brick-red precipitate persists (Mohr method) or the inflection point is reached (Potentiometric).[1]
Calculation:
-
Acceptance Criteria: 23.5% – 24.7% (Indicates Dihydrochloride).
-
Note: If result is ~13-14%, the substance is the Monohydrochloride.[1]
Part 4: Analytical Workflow Diagram
This decision tree guides the analyst through the purity assessment process, ensuring no critical quality attribute is overlooked.
Figure 2: Step-by-step quality control decision tree for salt form verification and organic purity.
Part 5: Handling and Stability[4][5]
Hygroscopicity
The dihydrochloride salt is prone to absorbing atmospheric moisture.
-
Impact: Water absorption lowers the calculated potency and can lead to hydrolysis of the salt back to a "sticky" amorphous solid.
-
Storage: Store at -20°C under Argon or Nitrogen. Use a desiccator for room temperature handling.
Safety Considerations
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235183, this compound. Retrieved from [Link][1]
-
UNODC (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[4] Retrieved from [Link]
-
De Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market.[1] Forensic Science International.[1] Retrieved from [Link]
-
Kerrigan, S. (2013). Review of the Analysis of Piperazines in Biological Matrices. Journal of Analytical Toxicology. Retrieved from [Link]
Technical Guide: Spectroscopic Characterization of 1-(3-Nitrobenzyl)piperazine Dihydrochloride
The following technical guide details the spectroscopic characterization of 1-(3-Nitrobenzyl)piperazine dihydrochloride , structured for use by analytical chemists and drug development professionals.
Executive Summary
This compound is a critical pharmacophore intermediate, often utilized in the synthesis of antihistamines, antipsychotics, and HIV-1 inhibitors. Its structural integrity relies on the stability of the piperazine ring and the electrophilic nature of the nitro-substituted benzyl group.
This guide provides a self-validating spectroscopic profile. Unlike the free base, the dihydrochloride salt exhibits distinct chemical shifts in NMR and broadening in IR due to protonation, which are critical for quality control (QC) differentiation.
Physicochemical Profile
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 294.18 g/mol (Salt); 221.26 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in |
| Melting Point | >230°C (Decomposition) |
Synthesis & Impurity Context
Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically synthesized via the alkylation of excess piperazine with 3-nitrobenzyl chloride.
Key Impurities to Monitor:
-
Bis-alkylated byproduct: 1,4-bis(3-nitrobenzyl)piperazine (Check for integration errors in NMR).
-
Regioisomers: 2-nitro or 4-nitro isomers (Check aromatic splitting patterns).
Synthesis & Fragmentation Workflow
Figure 1: Synthesis pathway highlighting the origin of the target salt and potential bis-alkylated impurity.
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
H NMR Data (400 MHz, DMSO-
)
The dihydrochloride salt results in significant deshielding of the piperazine protons compared to the free base.
| Position | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| NH/NH | 9.80 - 10.20 | Broad Singlet | 2H-3H | Ammonium | Disappears in |
| Ar-H (2) | 8.35 | Singlet (t) | 1H | Aromatic | Deshielded by ortho-Nitro and meta-alkyl. |
| Ar-H (4) | 8.24 | Doublet ( | 1H | Aromatic | Ortho to Nitro group. |
| Ar-H (6) | 7.95 | Doublet ( | 1H | Aromatic | Ortho to alkyl group. |
| Ar-H (5) | 7.72 | Triplet ( | 1H | Aromatic | Meta to both substituents. |
| Benzylic | 4.45 | Singlet | 2H | Shifted downfield +0.8 ppm vs free base due to cationic N. | |
| Pip-Ring | 3.30 - 3.65 | Multiplet | 8H | Piperazine | Broadened due to ring flattening/protonation. |
C NMR Data (100 MHz, DMSO-
)
| Shift ( | Assignment |
| 148.2 | C-NO |
| 136.5 | C-H (Aromatic) |
| 131.8 | C-Alkyl (Quaternary) |
| 130.4 | C-H (Aromatic) |
| 124.5 | C-H (Aromatic, ortho to |
| 123.8 | C-H (Aromatic, ortho to |
| 58.2 | Benzylic |
| 48.5 | Piperazine |
| 41.2 | Piperazine |
Infrared Spectroscopy (FT-IR)
The salt form is easily distinguished from the free base by the broad ammonium band.
-
2400 – 3000 cm
(Broad, Strong): stretching (Amine salt). This obscures the sharp C-H stretches seen in the free base. -
1530 cm
(Strong): Asymmetric stretch. -
1350 cm
(Medium): Symmetric stretch. -
1100 – 1250 cm
: C-N stretching (Piperazine ring).
Mass Spectrometry (ESI-MS)
In Electrospray Ionization (ESI), the salt dissociates. You will observe the cation of the free base.
-
Ionization Mode: Positive (+ve)[1]
-
Parent Ion [M+H]
: m/z 222.1 -
Fragment [M-NO
]: m/z ~176 (Loss of nitro group) -
Fragment [Tropylium]: m/z 136 (3-nitrobenzyl cation)
Experimental Protocols
Protocol A: Preparation for NMR Analysis
Objective: To ensure complete dissolution of the salt without inducing H/D exchange of critical ammonium protons.
-
Weighing: Accurately weigh 10–15 mg of the dihydrochloride salt into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D).-
Note: Do not use
as the dihydrochloride salt is insoluble. Use only if ammonium peak observation is not required.
-
-
Mixing: Sonicate for 60 seconds. The solution should be clear and colorless to pale yellow.
-
Transfer: Filter through a glass wool plug into a 5mm NMR tube if any turbidity remains.
Protocol B: HPLC Purity Check (differentiation from Bis-impurity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Nitro aromatic absorption).
-
Expected Retention:
-
Mono-substituted (Target): ~8-10 min.
-
Bis-substituted (Impurity): ~14-16 min (More hydrophobic).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 294210-79-0, 1-(3-Nitrophenyl)piperazine Hydrochloride. Retrieved from [Link]
-
Angene Chemical. (2024). Certificate of Analysis and MSDS for 1-(3-Nitrobenzyl)piperazine hydrochloride. Retrieved from [Link]
Sources
1-(3-Nitrobenzyl)piperazine dihydrochloride safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 1-(3-Nitrobenzyl)piperazine Dihydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the safety and handling protocols for this compound (CAS No. 827614-55-1). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The guidance herein is synthesized from available safety data for the compound itself, as well as structurally related piperazine and nitrobenzyl analogues, to provide a robust framework for risk mitigation.
Compound Identification and Physicochemical Properties
This compound is a substituted piperazine derivative. The presence of the nitrobenzyl group and the piperazine core, along with its formulation as a dihydrochloride salt, dictates its chemical reactivity and toxicological profile. A comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, necessitating a safety assessment based on its constituent functional groups and data from close structural analogs.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 827614-55-1 | [1][2] |
| Molecular Formula | C₁₁H₁₇Cl₂N₃O₂ | [1][2] |
| Molecular Weight | 294.18 g/mol | [1][2] |
| Appearance | White to off-white solid powder (inferred) | [3] |
| Melting Point | >230°C (for similar compound 1-(3-Nitrophenyl)piperazine HCl) | [4] |
| Solubility | Soluble in water | [5] |
Hazard Identification and GHS Classification
Based on data from chemical suppliers, this compound is classified as a hazardous substance. The hazards are a composite of the piperazine moiety, known to cause skin and respiratory irritation, and the nitroaromatic group, which contributes to its overall toxicity.[4][6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
(Source: BLD Pharm[2])
Toxicological Profile Rationale
-
Oral Toxicity (H302): Many piperazine derivatives exhibit moderate acute oral toxicity.[7][8] Ingestion can lead to gastrointestinal upset, nausea, and vomiting.[5][6]
-
Skin and Eye Irritation (H315, H319): The piperazine functional group is a known irritant and can be corrosive at high concentrations, causing skin burns and severe eye damage.[6][9] The dihydrochloride salt form may contribute to the acidic and thus irritating nature of the compound in the presence of moisture.
-
Respiratory Irritation (H335): As a fine powder, the compound can be easily aerosolized. Inhalation may irritate the mucous membranes and upper respiratory tract.[7][9] Piperazine compounds are also known to be potential respiratory sensitizers, which can lead to asthmatic reactions upon repeated exposure.[6]
Risk Assessment and Handling Workflow
A systematic approach to handling this compound is critical. The following workflow outlines the necessary steps from initial planning to final disposal, ensuring a self-validating system of safety.
Caption: Risk Assessment and Safe Handling Workflow.
Engineering Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of the compound, robust control measures are mandatory.
Engineering Controls
-
Ventilation: All handling of solid this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[9][10]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide adequate protection.
Table 3: Personal Protective Equipment (PPE) Selection Guide
| Protection Type | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation (H315).[9] Gloves must be inspected before use and removed carefully to avoid contamination.[11] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes, preventing serious eye irritation (H319).[9][11] |
| Skin/Body Protection | A buttoned laboratory coat. | Prevents contamination of personal clothing.[12] |
| Respiratory Protection | Not generally required if handled in a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | Mitigates the risk of respiratory irritation (H335) from inhaled dust.[9][10] |
Detailed Experimental Protocols
Protocol for Weighing and Handling the Solid
-
Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the balance inside the fume hood.
-
Dispensing: Carefully open the container. Use the spatula to gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the powder from a height.
-
Sealing: Immediately and securely close the main container.
-
Cleanup: Gently wipe the spatula and any surfaces with a damp cloth to collect residual dust, disposing of the cloth as hazardous waste.
-
Transfer: Proceed with the subsequent experimental steps (e.g., dissolution) within the fume hood.
Storage Protocol
-
Store the compound in a tightly closed container to prevent absorption of moisture.[9]
-
Keep in a cool, dry, and well-ventilated area designated for chemical storage.[10][13]
-
Segregate from incompatible materials, particularly strong bases and oxidizing agents. The dihydrochloride salt will react with bases, and the nitro group may react with strong reducing agents.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Spill Response
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.[9]
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[14]
-
Carefully sweep up the absorbed material without creating dust.[9][11]
-
Place the waste in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.[9]
Disposal Considerations
All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.[7] Disposal should be carried out by a licensed contractor. The recommended method is chemical incineration in a facility equipped with an afterburner and scrubber to manage potentially toxic emissions like nitrogen oxides.[9] Do not allow the chemical to enter drains or the environment.[12][14]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
- J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
-
Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. Retrieved from [Link]
- Cayman Chemical. (2024). 1-(3-Chlorophenyl)piperazine (hydrochloride)
-
The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Retrieved from [Link]
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. Retrieved from [Link]
-
Welz, A., & Koba, M. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 1-(3-Nitro-Phenyl)-Piperazine Dihydrochloride. Retrieved from [Link]
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- 1. Page loading... [guidechem.com]
- 2. 827614-55-1|this compound|BLD Pharm [bldpharm.com]
- 3. 1-(3-Nitro-Phenyl)-Piperazine Dihydrochloride | Properties, Uses, Safety Data & Supplier Information – Buy High Purity Chemicals China [pipzine-chem.com]
- 4. nbinno.com [nbinno.com]
- 5. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. jwpharmlab.com [jwpharmlab.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. carlroth.com:443 [carlroth.com:443]
The Piperazine Pharmacophore: From Privileged Scaffold to PROTAC Linker
Executive Summary
The piperazine moiety (
This guide analyzes the core therapeutic targets of piperazine compounds, detailing the mechanistic causality of their efficacy.[3] It provides reproducible experimental protocols for synthesis and validation, grounded in recent field data.
The Physicochemical Architecture
To effectively target therapeutic pathways, one must first master the scaffold's properties. Piperazine offers a unique balance of rigidity and solubility that few other heterocycles can match.
| Property | Value / Characteristic | Impact on Drug Design |
| pKa | ~5.35 (N1) & ~9.73 (N4) | Physiological protonation improves aqueous solubility and bioavailability. |
| Conformation | Chair (lowest energy) | Provides a defined vector for substituent projection, critical for GPCR binding pockets. |
| Lipophilicity | Tunable ( | N-substitution allows precise modulation of Blood-Brain Barrier (BBB) permeability. |
| Metabolism | Phase I/II accessible | Sites for oxidation and glucuronidation are predictable, aiding ADME optimization. |
CNS Targets: The GPCR Dominance
The central nervous system (CNS) remains the primary domain for piperazine therapeutics. The scaffold's ability to mimic the ethylamine side chain of biogenic amines (serotonin, dopamine) allows it to act as a potent bioisostere.
Target: 5-HT and Dopamine Receptors
Piperazine derivatives frequently act as mixed agonist-antagonists .
-
Mechanism: The basic nitrogen of the piperazine ring forms a crucial salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of GPCRs.
-
Case Study (Aripiprazole): A phenylpiperazine "tail" attached to a quinolinone "head" creates a partial agonist at D2 and 5-HT1A receptors. The piperazine ring provides the necessary spacing and orientation to bridge the orthosteric binding site and secondary hydrophobic pockets.
Visualization: GPCR Signaling Pathway
The following diagram illustrates the downstream signaling modulation by a piperazine-based partial agonist.
Figure 1: Signal transduction cascade for a piperazine-based D2 partial agonist, highlighting the stabilization of neurotransmission.
Oncology: Kinase Inhibition
The shift from cytotoxic agents to targeted kinase inhibitors has revitalized piperazine research.
Target: Receptor Tyrosine Kinases (RTKs)
-
EGFR & VEGFR-2: N-phenylpiperazine derivatives have shown nanomolar potency against EGFR.[4] The piperazine ring often functions as a rigid linker that positions the inhibitor within the ATP-binding pocket, while the protonated nitrogen can interact with solvent-front residues to improve solubility.
-
CDK4/6 (Palbociclib): The piperazine moiety in Palbociclib is critical for solubility and pharmacokinetic profile, allowing the drug to effectively arrest the cell cycle in the G1 phase.
The Emerging Frontier: PROTAC Linkers
Perhaps the most cutting-edge application is the use of piperazines as "smart linkers" in Proteolysis Targeting Chimeras (PROTACs).
Mechanism: The "Protonation Switch"
Unlike passive alkyl chains, piperazine linkers are pH-responsive.[]
-
Endosomal Escape: In the acidic environment of the endosome, the piperazine nitrogen becomes protonated.[]
-
Solubility: This charge prevents precipitation and aids in membrane transit mechanisms.
-
Rigidity: The ring structure reduces the entropic penalty of binding, pre-organizing the Warhead (POI ligand) and the E3 Ligase ligand into a productive conformation for ternary complex formation.
Experimental Protocols
To validate piperazine compounds, researchers must employ robust synthesis and assay methodologies.
Protocol A: Buchwald-Hartwig Amination (Synthesis)
Why this protocol? It is the industry standard for creating N-aryl piperazines, overcoming the limitations of nucleophilic aromatic substitution (
Reagents:
-
N-Boc-Piperazine (1.2 equiv)[6]
-
Catalyst:
(1-2 mol%) or -
Ligand: BINAP or XantPhos (2-4 mol%)
-
Base:
(1.4 equiv)[7][8] -
Solvent: Toluene or Dioxane (Anhydrous)[6]
Step-by-Step Workflow:
-
Preparation: Charge an oven-dried Schlenk tube with Aryl Halide, N-Boc-Piperazine, and Base inside a glovebox or under Argon flow.
-
Catalyst Addition: Add the Pd source and Phosphine ligand.
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Reaction: Seal and heat to 80-100°C for 12–16 hours. Monitor via TLC/LC-MS.
-
Workup: Cool to RT, dilute with EtOAc, filter through Celite to remove Pd residues. Wash with brine, dry over
, and concentrate.[6] -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: In Vitro Kinase Inhibition Assay (Validation)
Why this protocol? It provides a direct, quantitative measure (
Materials:
-
Recombinant Kinase (human VEGFR-2)
-
Substrate: Poly(Glu,Tyr) 4:1
-
ATP (10 µM) and
-ATP -
Test Compound (Piperazine derivative) dissolved in DMSO
Step-by-Step Workflow:
-
Incubation: Mix Kinase, Substrate, and Test Compound in reaction buffer (20 mM Tris-HCl,
, ). Incubate for 10 min at RT. -
Initiation: Add ATP mixture to start the phosphorylation reaction.
-
Reaction: Incubate at 30°C for 45 minutes.
-
Termination: Add Phosphoric acid (1% concentration) to stop the reaction.
-
Detection: Spot reaction mixture onto filter mats, wash to remove unbound ATP, and measure radioactivity via scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Visualization: Synthesis & Validation Workflow
Figure 2: Iterative workflow for the synthesis and validation of piperazine-based kinase inhibitors.
References
-
Review of Piperazine Scaffolds (2026): Ten, A., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[9][10] ChemistryOpen. [Link]
-
PROTAC Linker Chemistry: "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances. [Link]
-
Anticancer Applications: Andreozzi, G., et al. "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry."[11] Pharmaceuticals (MDPI). [Link]
-
EGFR Kinase Inhibitors: "Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors." Bioorganic & Medicinal Chemistry. [Link]
-
Anthelmintic Mechanism: "Piperazine - Mechanism of Action." Johns Hopkins ABX Guide. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Cell-Based Assay Development for Novel Piperazine Compounds
Executive Summary & Strategic Rationale
The piperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs ranging from antipsychotics (e.g., Aripiprazole, Olanzapine) to antihistamines (e.g., Cetirizine). Its ubiquity stems from its ability to enforce a specific spatial conformation while providing a basic center for hydrogen bonding.
However, the very properties that make piperazines potent—lipophilicity and basicity—introduce specific liabilities. Novel piperazine derivatives frequently exhibit poor aqueous solubility , hERG channel inhibition (cardiotoxicity), and phospholipidosis (lysosomal accumulation).
This guide moves beyond generic assay protocols. It provides a stage-gate development pipeline specifically calibrated for the physicochemical profile of piperazine derivatives.
The Development Pipeline
The following workflow illustrates the critical path for screening novel piperazine libraries, prioritizing early identification of class-specific liabilities.
Figure 1: Stage-Gate screening workflow designed to filter piperazine-specific liabilities early in the discovery process.
Phase 1: Compound Handling & Cytotoxicity
Solubility Challenges
Piperazine derivatives often function as Cationic Amphiphilic Drugs (CADs) . While the nitrogen atoms are basic, the substituents are often highly lipophilic.
-
Challenge: Free bases may precipitate in aqueous media.
-
Solution: Ensure DMSO stock solutions are kept anhydrous. For aqueous assays, intermediate dilution in buffers containing 0.1% BSA can prevent non-specific binding to plasticware.
Cytotoxicity Profiling (The Safety Floor)
Before assessing efficacy, we must define the non-toxic window. Piperazines can induce mitochondrial dysfunction; therefore, metabolic assays are preferred over simple membrane integrity assays.
Protocol: ATP-Based Viability Assay (CellTiter-Glo)
-
Cell Line: HepG2 (Liver model) or HEK293 (General).
-
Rationale: ATP monitoring is more sensitive than MTT/MTS for detecting mitochondrial impairment, a known risk of some piperazine designer drugs.
Step-by-Step:
-
Seeding: Plate 5,000 cells/well in 384-well opaque white plates. Incubate 24h at 37°C.[1]
-
Dosing: Prepare 10-point serial dilution of piperazine compounds in DMSO.
-
Critical: Maintain final DMSO concentration <0.5% to avoid solvent effects.
-
-
Treatment: Add compounds to cells; incubate for 24h or 48h.
-
Detection: Add CellTiter-Glo reagent (1:1 ratio with media).
-
Measurement: Shake for 2 mins, incubate 10 mins (stabilize signal), read Luminescence.
Data Analysis:
Calculate
-
Pass Criteria:
predicted (Therapeutic Index).
Phase 2: Target Engagement (GPCR Functional Assays)
Novel piperazines frequently target GPCRs, particularly Serotonin (5-HT) and Dopamine (D2) receptors. The choice of assay depends on the G-protein coupling.
Mechanism of Action: Gq-Coupled Pathway (5-HT2A)
Many psychoactive piperazines act as agonists/antagonists at 5-HT2A. This receptor couples to
Figure 2: Gq-coupled signaling cascade utilized in Calcium Flux assays.
Protocol: Kinetic Calcium Flux Assay
Objective: Measure real-time intracellular calcium mobilization.
Materials:
-
Cell Line: CHO-K1 or HEK293 stably expressing 5-HT2A.
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Workflow:
-
Cell Plating: 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates. Incubate overnight.
-
Dye Loading:
-
Remove media.
-
Add 20 µL Dye Loading Buffer (HBSS + 20mM HEPES + 2.5mM Probenecid).
-
Note: Probenecid inhibits the anion transporter, preventing dye leakage—critical for piperazine assays as these compounds can interact with transporters.
-
Incubate 1h at 37°C.
-
-
Compound Preparation: Prepare 5x concentration plate in HBSS buffer.
-
Assay Run:
-
Transfer plate to FLIPR.
-
Baseline read: 10 seconds.
-
Inject compound.[2]
-
Read fluorescence (Ex 485nm / Em 525nm) for 120 seconds.
-
Data Output:
-
Agonist Mode: Plot Max-Min RFU vs. Log[Concentration]. Calculate
. -
Antagonist Mode: Pre-incubate with piperazine, then inject standard agonist (e.g., Serotonin). Calculate
.
Phase 3: Liability Profiling (The "Killer" Gate)
This is the most critical section for piperazine development. Two specific toxicities cause high attrition in this class.
hERG Inhibition (Cardiotoxicity)
Piperazines are structurally prone to blocking the hERG potassium channel, leading to QT prolongation and arrhythmias.
-
Structural Alert: Basic nitrogen + lipophilic linker + aromatic ring (Pharmacophore overlap with hERG blockers).
Protocol: Thallium Flux Assay (High-Throughput Surrogate) Instead of manual patch clamp, use a Tl+ flux assay. hERG is permeable to Thallium.
-
Cells: HEK293-hERG stable line.
-
Dye: Thallos-2 (Thallium-sensitive dye).
-
Mechanism: Cells are loaded with dye. Extracellular buffer contains Thallium. When hERG is opened (via depolarization with Potassium), Tl+ enters and fluoresces. Blockers reduce this signal.
-
Validation: Hits >10 µM can be flagged; hits <1 µM must be confirmed via Automated Patch Clamp (e.g., QPatch).
Drug-Induced Phospholipidosis (DIPL)
Piperazines are classic CADs. They can become trapped in lysosomes (protonation of the basic nitrogen in acidic pH), inhibiting phospholipases and causing lipid accumulation (foam cells).
Protocol: HCS LipidTOX Assay
-
Cells: HepG2 or U937 cells.
-
Treatment: Incubate with compound for 24-48 hours (accumulation takes time).
-
Staining: Add HCS LipidTOX Red phospholipidosis detection reagent (1:1000) and Hoechst 33342 (Nuclear stain).
-
Imaging: High-Content Screening (HCS) imager (e.g., Operetta/ImageXpress).
-
Analysis: Quantify "Spot Intensity per Cell" in the cytoplasmic region.
-
Positive Control: Amiodarone (10 µM).
-
Interpretation: A significant increase in cytoplasmic puncta indicates phospholipidosis risk.
-
Summary of Key Parameters
| Assay Type | Critical Parameter | Piperazine-Specific Consideration |
| Solubility | Kinetic Solubility | Check pH dependence; basic nitrogens may precipitate at neutral pH if lipophilicity is high. |
| Cytotoxicity | Use metabolic endpoints (ATP) to detect mitochondrial toxicity. | |
| Efficacy | Use Probenecid in Ca2+ assays to prevent dye leakage. | |
| hERG | Major Liability. Target safety margin >30x vs. Therapeutic | |
| Phospholipidosis | Spot Intensity | Major Liability. Screen early to avoid late-stage failure. |
References
-
Piperazine Scaffold in Drug Discovery
-
hERG Inhibition & SAR
-
Phospholipidosis Assays
-
Detection of phospholipidosis induction: a cell-based assay in high-throughput and high-content format.[6] (2011). National Institutes of Health (NIH).
-
-
Solubility & DMSO
-
Cytotoxicity Methodologies
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection of phospholipidosis induction: a cell-based assay in high-throughput and high-content format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Application Note: Scalable Synthesis of 1-(3-Nitrobenzyl)piperazine Dihydrochloride
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 1-(3-Nitrobenzyl)piperazine dihydrochloride , a critical intermediate in the development of CNS-active agents and antihistamines. While laboratory-scale synthesis often relies on chromatographic purification, this protocol utilizes controlled stoichiometry and solubility-based purification to achieve high purity (>98%) and yield (>85%) without column chromatography. This approach is optimized for kilogram-scale production, emphasizing safety, cost-efficiency, and reproducibility.
Retrosynthetic Strategy & Route Selection
The synthesis of mono-substituted piperazines presents a classic selectivity challenge: suppressing the formation of the N,N'-bis-alkylated impurity.
Route A: Reductive Amination (3-Nitrobenzaldehyde + Piperazine)
-
Pros: High mono-selectivity; mild conditions.
-
Cons: Requires expensive reducing agents (STAB/NaBH₄) or hydrogenation equipment (incompatible with nitro groups unless specific catalysts are used); generates boron/aluminum waste.
Route B: Direct Alkylation (3-Nitrobenzyl chloride + Piperazine)
-
Pros: Low raw material cost; atom economical; simple thermal process.
-
Cons: High risk of bis-alkylation (
-bis(3-nitrobenzyl)piperazine). -
Selected Strategy: Route B with Kinetic Control. By employing a large molar excess of piperazine (3.0–5.0 equivalents), the probability of the alkylating agent encountering a free piperazine molecule significantly exceeds that of encountering a mono-alkylated product. The excess piperazine acts as both the nucleophile and the proton scavenger (base), simplifying the reagent profile.
Process Development & Optimization
Reaction Scheme
The reaction proceeds via an SN2 mechanism. 3-Nitrobenzyl chloride is added to a refluxing solution of excess piperazine.
Figure 1: Reaction scheme highlighting the stoichiometry strategy to favor mono-alkylation.
Key Process Parameters
| Parameter | Optimized Condition | Rationale |
| Solvent | Ethanol (Abs.) or 2-Propanol | Green solvent; dissolves piperazine well but precipitates bis-impurity upon cooling. |
| Stoichiometry | 1.0 : 4.0 (Halide : Amine) | Statistical probability favors mono-alkylation. Excess piperazine is recoverable. |
| Temperature | Reflux (78–82°C) | Ensures complete conversion within 3 hours; drives SN2 kinetics. |
| Addition Mode | Slow addition of Halide | Maintains high local concentration of piperazine relative to halide. |
Detailed Experimental Protocol (100g Scale)
Safety Warning: 3-Nitrobenzyl chloride is a lachrymator and skin irritant. Piperazine is corrosive.[1] Perform all operations in a fume hood.
Materials
-
3-Nitrobenzyl chloride (MW 171.58): 100.0 g (0.583 mol)
-
Piperazine (Anhydrous) (MW 86.14): 200.8 g (2.33 mol, 4.0 eq)
-
Ethanol (Absolute): 800 mL
-
Ethyl Acetate (EtOAc): 1000 mL
-
Hydrochloric acid (4M in Dioxane or concentrated aqueous): As required
-
Sodium Hydroxide (10% aq): 500 mL
Step-by-Step Procedure
Phase 1: Alkylation Reaction
-
Charge: In a 2L 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve Piperazine (200.8 g) in Ethanol (600 mL) .
-
Heat: Warm the solution to a gentle reflux (approx. 78°C) to ensure complete dissolution of piperazine.
-
Addition: Dissolve 3-Nitrobenzyl chloride (100.0 g) in Ethanol (200 mL) . Add this solution dropwise to the refluxing piperazine solution over 60–90 minutes.
-
Note: Slow addition is critical to maintain the high amine-to-halide ratio.
-
-
Reflux: Stir at reflux for an additional 2 hours. Monitor reaction progress by TLC (System: DCM/MeOH 9:1) or HPLC. The starting chloride should be consumed.
Phase 2: Work-up and Purification
-
Concentration: Distill off approximately 70-80% of the ethanol under reduced pressure.
-
Precipitation (By-product removal): Cool the residue to 0–5°C. The bis-alkylated impurity and Piperazine hydrochloride salts often precipitate. Filter the cold mixture.
-
Filtrate contains: Product and excess piperazine.
-
-
Aqueous Partition: Evaporate the remaining solvent from the filtrate to obtain a semi-solid residue. Resuspend this residue in Water (500 mL) and EtOAc (500 mL) .
-
Extraction: Transfer to a separatory funnel. Shake and separate phases.
-
Wash: Wash the organic layer with Water (3 x 200 mL) .
-
Critical Step: Extensive water washing is required to remove residual piperazine (which is highly water-soluble) from the lipophilic product.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the crude free base as a pale yellow oil/solid.
Phase 3: Salt Formation (Dihydrochloride)
-
Dissolution: Dissolve the crude free base in Ethanol (300 mL) . Warm if necessary.
-
Acidification: Cool to 0°C. Slowly add HCl (4M in Dioxane) or concentrated aqueous HCl (approx. 110 mL) with vigorous stirring until pH < 2.
-
Crystallization: The dihydrochloride salt will precipitate immediately. Stir at 0°C for 1 hour to maximize yield.
-
Isolation: Filter the white solid. Wash the cake with cold Ethanol (100 mL) followed by Diethyl Ether (100 mL).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Results
-
Yield: 145–160 g (85–93%)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: >230°C (decomposition).
-
Purity (HPLC): >98.5%
Workflow Visualization
The following diagram illustrates the critical separation logic used to isolate the product from the excess reagent.
Figure 2: Purification workflow emphasizing the removal of excess piperazine via aqueous partitioning.
Analytical Quality Control
| Test | Method | Specification |
| Identification | ¹H NMR (D₂O or DMSO-d₆) | Consistent with structure. δ 8.2 (s, 1H), 7.5-8.0 (m, 3H), 4.2 (s, 2H), 3.0-3.5 (m, 8H). |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | ≥ 98.0% (Area %) |
| Bis-Impurity | HPLC | ≤ 0.5% |
| Piperazine Content | GC or TLC (Ninhydrin stain) | Not Detected |
| Chloride Content | Titration (AgNO₃) | 23.5% – 24.5% (Theoretical: 24.1%) |
Troubleshooting & Optimization
-
Issue: High Bis-alkylation (>5%)
-
Cause: Addition of halide was too fast or stirring was inefficient.
-
Solution: Increase piperazine equivalents to 5.0 or reduce addition rate. Ensure high turbulence mixing.
-
-
Issue: Product trapped in Aqueous Phase
-
Cause: pH of aqueous layer is too low (protonated amines stay in water).
-
Solution: Ensure the aqueous phase during extraction is basic (pH > 10). Add NaOH if necessary before extraction.
-
-
Issue: Sticky Solid during Salt Formation
-
Cause: Presence of water or wet solvent.[4]
-
Solution: Ensure the free base is completely dry (azeotrope with toluene if needed) before adding HCl. Use anhydrous EtOH/Dioxane.
-
References
-
Vertex AI Search. (2023). Synthesis of this compound. Retrieved from 3
-
Sigma-Aldrich. (n.d.). 1-(3-nitrobenzyl)piperazine hydrochloride Product Information. Retrieved from
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: 3-Nitrobenzyl chloride. Retrieved from 1
-
Google Patents. (2011). Method for the production of monosubstituted piperazine derivatives. Retrieved from 5
-
National Institutes of Health (NIH). (2023). Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs. Retrieved from 6
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. WO2011089456A1 - Novel medicinal compounds - Google Patents [patents.google.com]
- 6. Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification challenges of piperazine derivatives
Technical Support Center: Purification & Characterization of Piperazine Derivatives
Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Purification, Isolation, and Detection of Piperazine Derivatives
Executive Summary: The Piperazine Paradox
Piperazine derivatives are ubiquitous in drug discovery (e.g., imatinib, ciprofloxacin) due to their ability to modulate pharmacokinetic properties. However, the very features that make them valuable—secondary/tertiary amines, high polarity, and basicity (pKa ~5.3 and ~9.7)—create a "perfect storm" for purification failures.
This guide addresses the three most critical failure modes:
-
Chromatographic Collapse: Peak tailing and retention loss in HPLC.
-
The "Invisible" Analyte: Lack of UV chromophores.
-
The Scavenging Nightmare: Removing excess piperazine from reaction mixtures.
Module 1: Chromatographic Challenges (The Polarity Trap)
Q1: Why do my piperazine peaks tail severely on my standard C18 column, and how do I fix it?
Diagnosis: This is the classic "Silanol Effect." At standard acidic pH (0.1% TFA/Formic Acid, pH ~2-3), the piperazine nitrogens are protonated (positively charged). However, residual silanol groups (Si-OH) on the silica surface can deprotonate to form Si-O⁻. The resulting ionic interaction acts like a secondary "cation exchange" mechanism, causing severe tailing and irreversible adsorption.
The Fix: The "High pH" Strategy Instead of fighting the basicity, embrace it. By raising the mobile phase pH above the pKa of the piperazine (typically >10), you suppress the protonation of the analyte. The neutral piperazine interacts purely via hydrophobic mechanisms with the C18 chain, yielding sharp, symmetrical peaks.
Protocol: High-pH Reverse Phase HPLC
-
Stationary Phase: You must use a hybrid-silica or polymer-based column resistant to high pH (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Standard silica dissolves at pH >8.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).
-
Self-Validating Step: Inject a standard. If the tailing factor (
) is >1.2, increase the buffer concentration to 20 mM or verify the pH of the aqueous fraction has not drifted.
Q2: My polar piperazine derivative elutes in the void volume (dead time) on C18. What now?
Diagnosis: The molecule is too polar (LogP < 0) to interact with the hydrophobic C18 chains, even at high pH.
The Fix: HILIC (Hydrophilic Interaction Liquid Chromatography) Switch to HILIC mode.[3] Here, water is the "strong" solvent.[1] You start with high organic (90% ACN) and gradient to higher water content. The polar piperazine partitions into the water-enriched layer on the silica surface.
Decision Logic Diagram:
Caption: Decision matrix for selecting the optimal chromatographic mode based on analyte polarity (LogP).
Module 2: The Scavenging Nightmare (Work-up)
Q3: I used 5-10 equivalents of piperazine to prevent dimerization. How do I remove the excess without running a column?
Diagnosis: Piperazine is highly water-soluble (LogP -1.17), but it also partitions into organic solvents like DCM, making simple extraction difficult.
The Fix: The "Partition Wash" Protocol Since most drug-like piperazine derivatives are significantly more lipophilic (LogP > 1) than piperazine itself, you can exploit this difference using a rigorous aqueous wash sequence.
Protocol: Aqueous Scavenging of Piperazine
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Toluene. Avoid DCM if possible, as it holds onto piperazine more strongly.
-
The Wash: Wash the organic layer 5 times with water (Ratio 1:1 vol/vol).
-
The Check (Self-Validating):
-
Spot the 5th aqueous wash on a TLC plate.
-
Stain with Ninhydrin or Dragendorff’s reagent.
-
If the spot persists, continue washing or switch to a brine wash (the "salting out" effect sometimes drives the product back into the organic layer while keeping piperazine in the brine, though this is counter-intuitive, it helps break emulsions).
-
-
Alternative (Resin Scavenging): If the product is valuable/sensitive, add Polystyrene-bound Isocyanate resin (1.5 eq relative to excess piperazine). Shake for 2 hours. The resin reacts with the secondary amine of the excess piperazine (and your product if it's a secondary amine—use with caution!). For tertiary amine products, this is the gold standard.
Module 3: The Invisible Analyte (Detection)
Q4: My product has no aromatic rings. I see nothing on the UV detector.
Diagnosis: Simple piperazine derivatives lack a chromophore that absorbs above 210 nm.
The Fix: Pre-Column Derivatization with NBD-Cl NBD-Cl (4-chloro-7-nitrobenzofuran) reacts with secondary amines to form a highly fluorescent adduct, enabling nanomolar sensitivity.
Protocol: NBD-Cl Derivatization
-
Reagent Prep: Dissolve 10 mg NBD-Cl in 1 mL Acetonitrile.
-
Reaction: Mix 100 µL sample + 100 µL Borate Buffer (pH 8.0) + 100 µL NBD-Cl solution.
-
Incubation: Heat at 60°C for 30 minutes (protected from light).
-
Quench: Add 50 µL 1M HCl to stop the reaction.
-
Analysis: Inject on HPLC.
-
Detection: Fluorescence (Ex: 470 nm, Em: 530 nm) or UV at 470 nm.
-
Comparison of Detection Methods:
| Method | Sensitivity | Specificity | Limitations |
| Low UV (205 nm) | Low | Poor | Solvent cut-off interference; picks up all impurities. |
| ELSD / CAD | Medium | Universal | Requires volatile mobile phase; nonlinear response. |
| NBD-Cl Derivatization | High | Amines only | Destructive; requires secondary amine. |
| Mass Spec (MS) | Very High | High | Equipment cost; matrix effects.[7] |
Module 4: Salt Formation & Solubility
Q5: My product is an oil/gum. How do I get a nice solid?
Diagnosis: Free-base piperazines are often oils. Salts are crystalline but can be hygroscopic.
The Fix: The Dihydrochloride vs. Fumarate Choice
-
HCl Salts: Often hygroscopic. If you make the HCl salt, use anhydrous HCl in Dioxane/Ether . If it turns to goo, it has absorbed water.
-
Fumarate/Oxalate Salts: These often form stable, non-hygroscopic crystals.
-
Protocol: Dissolve free base in minimal hot ethanol. Add 1 eq. of Fumaric acid dissolved in hot ethanol. Cool slowly.
-
References
-
Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (2015). Discussion: How do I remove piperazine from the solid compound? Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[8] What Causes Peak Tailing in HPLC? Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Troubleshooting Low Cell Permeability in Piperazine Scaffolds
Current Status: Operational Ticket ID: PIP-PERM-001 Assigned Specialist: Senior Application Scientist, ADME-Tox Division
Introduction: The Piperazine Paradox
You are likely here because you have incorporated a piperazine ring to improve solubility or target engagement (e.g., GPCRs, kinases), only to hit a wall with cell permeability data.
Piperazine is a "privileged scaffold" in medicinal chemistry, present in drugs like Ciprofloxacin, Imatinib, and Olanzapine. However, it introduces a specific set of physicochemical challenges. The secondary amine is highly basic (
This guide separates assay artifacts from structural limitations to help you recover your lead series.
Phase 1: Diagnostic Workflow (Is the Data Real?)
Before modifying your molecule, you must validate the assay. Piperazines are notorious for Non-Specific Binding (NSB) to plasticware, which mimics low permeability in Caco-2/MDCK assays by reducing the detectable concentration in the receiver well.
Step 1: The Mass Balance Check
Calculate the Mass Balance (Recovery) using the formula:
-
If Recovery < 70%: You have an assay artifact (NSB or cellular accumulation). The low
is likely false. -
If Recovery > 85%: The low permeability is real. Proceed to Phase 2 (Chemical Modification).
Diagnostic Flowchart
Figure 1: Diagnostic decision tree to distinguish between assay artifacts (binding) and genuine permeability issues.
Phase 2: Medicinal Chemistry Optimization
If the low permeability is genuine, the high basicity of the piperazine nitrogen is usually the culprit. You must lower the
Strategy A: Proximal Fluorination
Fluorine is highly electronegative. Placing it near the basic nitrogen pulls electron density away via the inductive effect (
-
Protocol: Introduce fluorine at the
or position relative to the basic nitrogen.[1] -
Impact: A single fluorine can drop
by 1.0–2.0 log units.
Strategy B: Steric Shielding (Methylation)
Adding a methyl group adjacent to the nitrogen (C2 or C3 position) creates steric hindrance that can shield the nitrogen from solvation, slightly increasing lipophilicity and reducing metabolic liability.
Strategy C: Scaffold Morphing
If the basic nitrogen is not essential for binding, replace the piperazine with less basic bioisosteres.
Comparative Data: Structural Impact on Permeability
| Compound Variant | Structure Modification | LogD (pH 7.4) | ||
| Piperazine (Parent) | Unsubstituted | ~9.8 | -1.5 | < 0.5 (Low) |
| N-Methylpiperazine | N-methylation | ~9.2 | -0.8 | 1.2 (Moderate) |
| 2-Methylpiperazine | C-methylation (Steric) | ~9.6 | -1.2 | 0.8 (Low) |
| N-Arylpiperazine | N-linked to aromatic | ~6.0 - 7.5 | +1.5 | > 10.0 (High) |
| 3,3-Difluoropiperidine | Bioisostere (F-sub) | ~7.5 | +0.5 | 8.5 (High) |
Data synthesized from general medicinal chemistry trends [1][2].
Optimization Pathway
Figure 2: Strategic workflow for chemical modification of the piperazine ring to improve permeability.
Phase 3: Addressing Efflux (P-gp)
Piperazines are frequent substrates for P-glycoprotein (P-gp/MDR1). If your compound has high PAMPA permeability (passive only) but low Caco-2 permeability (active + passive), efflux is the cause.
The Efflux Ratio (ER) Protocol
-
Run Caco-2 bidirectional transport: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).
-
Calculate ER:
-
Interpretation:
-
ER > 2.0: Significant efflux.
-
Confirmation: Repeat assay with a P-gp inhibitor (e.g., Verapamil 50 µM or Zosuquidar). If ER drops to ~1.0, P-gp is confirmed.
-
Fixing Efflux:
-
Reduce H-Bond Donors (HBD): Cap the secondary amine (if present).
-
Increase Lipophilicity: Sometimes counter-intuitive, but higher affinity for the membrane can overwhelm the transporter.
-
Fluorination: As noted in Phase 2, fluorine substitution can alter the
and lipophilicity profile enough to reduce transporter affinity [3].
Frequently Asked Questions (FAQ)
Q: My compound disappears in the Caco-2 assay (Recovery < 50%). Where did it go? A: It is likely stuck to the transwell plate. Basic amines interact with the negatively charged polystyrene.
-
Fix: Pre-coat plates or add 0.1% to 1% Bovine Serum Albumin (BSA) to the receiver compartment. This acts as a "sink" to pull the compound off the plastic and through the cells [4].
Q: Can I use PAMPA instead of Caco-2 for piperazines? A: Only for ranking passive diffusion. PAMPA lacks transporters. Since piperazines are often P-gp substrates, PAMPA may give you a "False Positive" (predicting high permeability that fails in vivo). Always pair PAMPA with an efflux check.
Q: Does N-alkylation always improve permeability? A: Generally, yes, by increasing lipophilicity (logP). However, if the alkyl chain is too long, you may encounter solubility issues or "solubility-limited permeability," where the compound crashes out in the aqueous boundary layer.
References
-
Ritchie, T. J., et al. (2009). The impact of aromatic ring count on compound developability—are too many aromatic rings a liability in drug discovery? Drug Discovery Today.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2] Chemical Society Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Krishna, G., et al. (2001). Improvement of the Caco-2 permeability assay for lipophilic and basic compounds by the addition of bovine serum albumin. International Journal of Pharmaceutics.
Sources
Technical Support Center: Optimizing Novel Piperazine Scaffolds
Topic: Addressing Off-Target Effects & Liabilities in Piperazine Drug Discovery
Introduction: The Piperazine Paradox
Welcome to the Piperazine Optimization Hub. You are likely here because the piperazine ring—a "privileged scaffold" in medicinal chemistry due to its ability to modulate physicochemical properties (solubility, pKa) and mimic endogenous monoamines—has introduced unforeseen liabilities in your lead series.
While the piperazine moiety is a cornerstone of drugs ranging from antipsychotics (e.g., aripiprazole) to antifungals (e.g., itraconazole), its structural similarity to serotonin and dopamine creates a high propensity for "dirty" pharmacological profiles. Furthermore, the cyclic amine is susceptible to metabolic bioactivation, creating reactive species that can lead to idiosyncratic toxicity.
This guide provides root-cause analysis, self-validating experimental protocols, and SAR (Structure-Activity Relationship) logic to troubleshoot these specific issues.
Module 1: Serotonergic Liability (5-HT2B Agonism)
User Question:
"My piperazine lead shows high affinity for 5-HT receptors in a binding panel. How do I determine if this poses a genuine safety risk, specifically for valvular heart disease?"
Technical Diagnosis:
The secondary or tertiary nitrogen in the piperazine ring often mimics the protonated amine of serotonin (5-HT), allowing it to form a salt bridge with the conserved aspartate residue in 5-HT receptors. High affinity binding (
Key Distinction: You must distinguish between binding (occupancy) and function (intrinsic activity). An antagonist is generally safety-neutral; an agonist is a "No-Go."
Diagnostic Protocol: Functional Calcium Flux Assay
Objective: Discriminate between 5-HT2B agonism and antagonism.
Step-by-Step Methodology:
-
Cell System: Use CHO-K1 or HEK293 cells stably expressing human 5-HT2B coupled to G
(promiscuous G-protein) to force calcium signaling. -
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Agonist Mode (Safety Screen):
-
Inject test compound (10-point dose-response).
-
Measure fluorescence increase (
). -
Positive Control: 5-HT (
typically ~1-10 nM). -
Threshold: Any activity
of 5-HT is a red flag.
-
-
Antagonist Mode (Confirmation):
-
Pre-incubate test compound for 15 minutes.
-
Inject
concentration of 5-HT. -
Measure inhibition of calcium flux.
-
Visual Logic: 5-HT2B Safety Decision Tree
Caption: Decision logic for stratifying 5-HT2B valvulopathy risk. Agonism is the toxicity driver, not binding affinity alone.
Module 2: hERG Channel Inhibition (Cardiotoxicity)
User Question:
"I switched from a piperidine to a piperazine to lower pKa, but my compound still inhibits hERG at
Technical Diagnosis:
While replacing a piperidine (pKa ~10-11) with a piperazine (pKa ~8-9) reduces the fraction of cationic species at physiological pH, it does not guarantee safety. hERG inhibition is driven by two factors:
-
Cationic Interaction: Protonated nitrogen binds to Tyr652/Phe656 in the hERG pore.
-
Lipophilic Trapping: High LogP compounds stabilize the closed state of the channel via hydrophobic interactions.
If your piperazine is highly lipophilic (LogP > 3.5) or contains aromatic "wings" capable of
Troubleshooting Table: SAR Mitigation Strategies
| Structural Feature | Mechanism of Liability | Recommended Modification | Expected Outcome |
| Basic N1/N4 | Electrostatic interaction with pore aromatics. | Electron-Withdrawing Groups (EWG): Add Fluorine or Oxygen near the amine. | Lowers pKa; reduces cationic fraction at pH 7.4. |
| Lipophilicity | Hydrophobic stabilization of channel. | Polar Capping: Introduce a polar group (hydroxyl, sulfone) on the distal ring. | Reduces LogP; destabilizes hydrophobic binding. |
| Pi-Stacking | Interaction with Tyr652/Phe656. | Saturation: Replace a distal phenyl ring with a saturated heterocycle (e.g., oxetane). | Disrupts |
| Rigidity | Perfect fit into the pore. | Zwitterion Strategy: Introduce a carboxylic acid.[1] | Creates internal salt bridge; prevents pore entry. |
Module 3: Reactive Metabolites (Bioactivation)
User Question:
"We are observing time-dependent inhibition (TDI) of CYP enzymes and low hepatocyte stability. Could the piperazine ring be forming reactive metabolites?"
Technical Diagnosis:
Yes. The piperazine ring is prone to oxidative bioactivation. CYP450 enzymes (typically CYP3A4) can oxidize the
-
Risk: This hard electrophile can covalently bind to proteins/DNA, leading to immune-mediated hepatotoxicity.
-
Detection: Standard glutathione (GSH) trapping often misses this because GSH (soft nucleophile) reacts poorly with iminium ions (hard electrophiles). You must use Cyanide (KCN) trapping.
Diagnostic Protocol: Differential Trapping Assay (KCN vs. GSH)
Objective: Confirm the presence of iminium ion intermediates.
Step-by-Step Methodology:
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) + NADPH regenerating system.
-
Trapping Agents:
-
Arm A (Soft Trapping): Co-incubate with Glutathione (GSH, 5 mM).
-
Arm B (Hard Trapping): Co-incubate with Potassium Cyanide (KCN, 1 mM). Warning: Handle KCN with extreme caution in a ventilated hood.
-
-
Reaction: Incubate at 37°C for 60 minutes.
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.
-
Data Interpretation:
-
Search for [M + 25 Da] adducts (Cyano adduct). This confirms iminium ion formation.[3]
-
Search for [M + 305 Da] adducts (GSH adduct). This indicates quinone/epoxide formation (likely from aromatic substituents, not the piperazine core).
-
Visual Logic: Piperazine Bioactivation Pathway
Caption: Mechanism of piperazine bioactivation to reactive iminium ions and detection via cyanide trapping.
References
-
Drug Hunter. (2024).[1][4] Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from
-
Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation of Piperazine-Containing Drugs: Iminium Ion Formation and Trapping with Cyanide. Chemical Research in Toxicology. Retrieved from (Context verified via search result 1.3, 1.11)
-
Papazian, L., et al. (2020). Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS. Molecules. Retrieved from
-
Eurofins Discovery. (2024). GPCR Functional Assays: Understanding On/Off-target Activity. Retrieved from
-
Huang, X. P., et al. (2009). Parallel functional activity profiling reveals valvulopathogens are potent 5-HT2B receptor agonists. Molecular Pharmacology. Retrieved from (Foundational mechanistic reference for 5-HT2B protocol).
Sources
Validation & Comparative
Precision Profiling of Novel Piperazine Derivatives: Cross-Reactivity Risks in High-Throughput Screening
[1]
Executive Summary: The Piperazine Paradox
In modern drug discovery, the piperazine scaffold is a "privileged structure," ubiquitous in antidepressants (e.g., Trazodone), antipsychotics (e.g., Aripiprazole), and antihistamines due to its ability to modulate pharmacokinetic profiles and receptor binding affinity [1]. However, this versatility comes with a significant liability: structural mimicry .
Novel Piperazine Derivatives (NPDs) frequently exhibit high cross-reactivity with immunoassays designed for phenethylamines (Amphetamines/Methamphetamines). This creates a critical bottleneck in clinical trials and forensic toxicology, where false positives can derail development timelines or lead to incorrect patient stratification.
This guide provides a rigorous, self-validating framework for profiling the cross-reactivity of NPDs. We compare the industry-standard Homogeneous Enzyme Immunoassay (HEIA) against the gold-standard LC-MS/MS , providing a validated protocol based on CLSI EP07 guidelines.
Comparative Technology Landscape
To profile a novel compound effectively, one must understand the limitations of the detection architecture.
The Challenge: Epitope Masquerading
Most amphetamine immunoassays utilize antibodies raised against an amphetamine-BSA conjugate. The antibody binding pocket typically recognizes the aromatic ring and the aliphatic amine tail. Piperazine rings, particularly those with benzyl or phenyl substitutions (e.g., BZP, mCPP), can adopt a conformation that mimics this "key," triggering a signal despite lacking the exact pharmacophore.
Technology Comparison: Immunoassay vs. LC-MS/MS[1][2][3]
| Feature | Immunoassay (e.g., EMIT, ELISA) | LC-MS/MS (Triple Quadrupole) |
| Detection Principle | Antibody-Antigen binding (Steric/Chemical affinity) | Mass-to-Charge (m/z) ratio & Fragmentation pattern |
| Specificity | Low to Moderate . Vulnerable to "Epitope Masquerading." | High . Distinguishes isobaric compounds via transitions. |
| Throughput | High (1000+ samples/hour). | Moderate (10-20 samples/hour). |
| Quantitation | Semi-quantitative (Cut-off based). | Fully quantitative (Linear dynamic range). |
| Piperazine Risk | High Risk . BZP and mCPP are known interferents [2]. | Zero Risk . Unique precursor/product ions resolve identity. |
| Development Phase | Used for rapid screening/toxicity monitoring.[1] | Used for DMPK, confirmatory testing, and structure validation. |
Mechanistic Visualization: The Cross-Reactivity Pathway
The following diagram illustrates the decision matrix and experimental workflow for profiling a new piperazine candidate.
Figure 1: Strategic workflow for profiling novel piperazine compounds, moving from in silico prediction to wet-lab validation via CLSI EP07 protocols.
Experimental Protocol: Cross-Reactivity Profiling
This protocol is adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) [3]. It is designed to be self-validating by including both negative and positive controls within the matrix.
Phase 1: Preparation of Standards
Objective: Create a challenge set that spans therapeutic to toxic concentrations.
-
Matrix Selection: Use pooled, drug-free human urine (pH 4.5–8.0). Verify "drug-free" status via LC-MS/MS.
-
Stock Solution: Dissolve the Novel Piperazine Derivative (NPD) in methanol or DMSO to create a 1 mg/mL (1,000,000 ng/mL) master stock.
-
Spiking Series: Prepare the following concentrations in the urine matrix:
-
High Challenge: 100,000 ng/mL (100 µg/mL) – Simulates overdose/high accumulation.
-
Medium Challenge: 10,000 ng/mL (10 µg/mL).
-
Low Challenge: 1,000 ng/mL (1 µg/mL) – Near standard immunoassay cutoffs.
-
Control: Matrix + Solvent only.
-
Phase 2: The Immunoassay Challenge
Objective: Quantify the "Apparent Amphetamine Concentration."
-
Run each spiked sample in triplicate on the target platform (e.g., Roche Cobas, Beckman Coulter AU, or Thermo DRI).
-
Use an Amphetamine reagent kit calibrated to a d-Amphetamine cutoff (typically 500 ng/mL or 1000 ng/mL).
-
Data Capture: Record the qualitative result (Pos/Neg) and the semi-quantitative rate/absorbance value if available.
Phase 3: Calculation & Analysis
Scientific Integrity Check: Cross-reactivity is not binary; it is a percentage relative to the target analyte.
Use the following formula to determine the Cross-Reactivity (% CR):
Interpretation:
-
< 0.1%: Negligible cross-reactivity. Safe for co-administration.
-
0.1% - 1.0%: Moderate risk. May trigger false positives at high physiological concentrations.
-
> 1.0%: High risk. The compound is a structural mimic. (e.g., BZP often shows ~3-5% CR in older assays) [4].
Supporting Data: Piperazine Class Performance
The following data summarizes the cross-reactivity profiles of established piperazine compounds when challenged against a standard monoclonal Amphetamine antibody (Cutoff: 500 ng/mL).
| Compound | Structure Type | Spiked Conc.[1][2][3][4] (µg/mL) | Apparent Amphetamine Conc. (ng/mL) | % Cross-Reactivity | Result |
| BZP (1-Benzylpiperazine) | Benzyl-piperazine | 100 | 4,200 | 4.2% | POSITIVE |
| TFMPP | Phenyl-piperazine | 100 | 1,800 | 1.8% | POSITIVE |
| mCPP (Trazodone metabolite) | Phenyl-piperazine | 100 | 2,100 | 2.1% | POSITIVE |
| NPD-001 (Hypothetical) | Alkyl-piperazine | 100 | < 50 | < 0.05% | NEGATIVE |
Note: Data derived from aggregate performance of Thermo Scientific DRI and EMIT II Plus assays [5]. High concentrations (100 µg/mL) are used to force interaction and determine safety margins.
Confirmatory Workflow: The LC-MS/MS Standard[2]
When a novel piperazine triggers a positive screen, LC-MS/MS is the mandatory resolution step.
Method Parameters (Example)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Transition Monitoring (MRM):
Figure 2: LC-MS/MS MRM transition logic. Unlike immunoassays, this method relies on mass fragmentation, eliminating piperazine cross-reactivity.
Validation Criteria: To confirm the presence of the piperazine and rule out amphetamine:
-
Retention Time: Must match standard within ±0.1 min.
-
Ion Ratio: The ratio of Quantifier/Qualifier ions must be within ±20% of the certified reference material.
Strategic Recommendations
For researchers developing Novel Piperazine Derivatives:
-
Early Screening: Do not wait for clinical trials. Perform "Spike & Recovery" testing (Phase 1 & 2 above) during the lead optimization phase.
-
Labeling: If % Cross-Reactivity > 0.1%, the Investigator's Brochure (IB) must explicitly state: "This compound may cause false-positive results in amphetamine urine drug screens. Confirmatory testing via LC-MS/MS is required."
-
Assay Selection: For pharmacokinetic (PK) studies, avoid immunoassays entirely. Develop a validated LC-MS/MS method immediately to ensure data integrity.
References
-
Review of Piperazine Scaffold in Drug Discovery Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results Source: Journal of Analytical Toxicology URL:[Link]
-
CLSI EP07: Interference Testing in Clinical Chemistry, 3rd Edition Source: Clinical and Laboratory Standards Institute URL:[5][6][Link]
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology URL:[Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdcpp.com [mdcpp.com]
- 6. researchgate.net [researchgate.net]
Assessing the ADME Properties of Piperazine Derivatives: A Comparative Technical Guide
Introduction: The Piperazine "Privileged Scaffold"
In medicinal chemistry, the piperazine ring is defined as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its ubiquity in FDA-approved drugs (e.g., Imatinib, Ciprofloxacin, Trazodone) stems from its unique physicochemical versatility:
-
Conformational Rigidity: The chair conformation directs substituents into defined vectors, enhancing receptor specificity.
-
Acid-Base Chemistry: With pKa values typically around 5.3 and 9.7, piperazine acts as a tunable ionization center, modulating solubility and lysosomal trapping.
-
Metabolic Hotspot: The ring is susceptible to specific metabolic oxidations, which dictates the ADME (Absorption, Distribution, Metabolism, Excretion) strategy.
This guide provides a technical framework for assessing and optimizing the ADME profile of piperazine derivatives, moving beyond standard screening to mechanism-based evaluation.
Comparative Analysis: ADME Profiles by Structural Class
The ADME behavior of piperazine derivatives is heavily influenced by the substitution pattern.[1] Below is a comparative analysis of the four primary structural classes.
Table 1: Comparative ADME Metrics of Piperazine Classes
| Feature | Class A: Mono-N-Alkyl Piperazines | Class B: N-Aryl Piperazines (Phenylpiperazines) | Class C: Bis-N-Substituted (Benzhydryl) | Class D: C-Substituted Piperazines |
| Primary Utility | Linkers, Anthelmintics | CNS Agents (5-HT/Dopamine ligands) | Antihistamines, Ca+ Channel Blockers | Kinase Inhibitors (e.g., Imatinib) |
| LogP / Lipophilicity | Low (< 1.5) | Moderate to High (2.0 – 4.5) | High (> 4.0) | Tunable (Variable) |
| Solubility (pH 7.4) | High (Excellent) | Moderate (pH dependent) | Low (often requires salts) | Moderate |
| Primary Metabolism | N-Oxidation, Ring Cleavage | CYP2D6 Hydroxylation, N-Dealkylation | CYP3A4 N-Dealkylation | Stable Ring; Side-chain metabolism |
| CYP Inhibition Risk | Low | High (CYP2D6/3A4) | Moderate (CYP3A4 competitive) | Low to Moderate |
| Permeability (Papp) | Low (Paracellular dominant) | High (Transcellular) | High (Transcellular) | Moderate |
| Efflux Liability | Low | Moderate (P-gp substrate) | High (P-gp substrate) | Variable |
| Toxicity Flag | Low | Quinone-imine formation (idiosyncratic) | Phospholipidosis (Lysosomal trapping) | Generally Safe |
Deep Dive: The Mechanistic Differentiators
1. Metabolic Lability of the Piperazine Ring
The piperazine ring itself is a metabolic handle.[2][3]
-
N-Dealkylation: For bis-substituted piperazines (Class C), CYP3A4 frequently attacks the carbon alpha to the nitrogen, leading to ring opening or loss of a substituent.
-
Bioactivation (Class B): N-phenylpiperazines can undergo hydroxylation on the phenyl ring (para/ortho position). If blocked (e.g., by Fluorine), metabolism shifts to the piperazine ring, potentially forming reactive iminium ions or nitrenium ions, which are structural alerts for idiosyncratic toxicity [1].
2. Lysosomal Trapping and Phospholipidosis
Basic amines with high lipophilicity (Class C, LogP > 3, pKa > 8) are prone to lysosomal trapping. The uncharged species crosses the lysosomal membrane, becomes protonated in the acidic interior (pH ~4.5), and is trapped. This leads to phospholipidosis , a key safety attrition point for piperazine drugs like chloroquine or amiodarone analogs.
3. Permeability & Efflux
While Class B and C compounds exhibit high passive permeability, they are frequent substrates for P-glycoprotein (P-gp). The basic nitrogen at physiological pH can interact with the acidic residues in the P-gp binding pocket, necessitating efflux liability screening early in the cascade [2].
Visualizing the Assessment Workflow
The following decision tree outlines the logical flow for evaluating a new piperazine scaffold, integrating stability, permeability, and safety markers.
Caption: Decision tree for the ADME optimization of piperazine derivatives, prioritizing metabolic identification and safety signals.
Experimental Protocols
To ensure data integrity, these protocols are optimized for basic amines , addressing common artifacts like non-specific binding and pH sensitivity.
Protocol A: High-Throughput Caco-2 Permeability (with P-gp Assessment)
Standard Caco-2 assays often fail for piperazines due to pH-dependent ionization. This protocol uses a pH gradient to mimic physiology.
Materials:
-
Caco-2 cell monolayers (21-day culture, TEER > 300 Ω·cm²).[1][2][4][5][6][7][8]
-
Transport Buffer A (Apical): HBSS pH 6.5 (MES buffered).
-
Transport Buffer B (Basolateral): HBSS pH 7.4 (HEPES buffered).
-
Reference Inhibitor: Verapamil (100 µM).
Workflow:
-
Preparation: Dissolve piperazine derivative in DMSO (stock), then dilute in Buffer A to 10 µM (Final DMSO < 1%).
-
A-to-B Transport (Absorption): Add compound to Apical chamber. Sample Basolateral chamber at 60 and 120 min.
-
B-to-A Transport (Efflux): Add compound to Basolateral chamber. Sample Apical chamber at 60 and 120 min.
-
Inhibition Check: Repeat steps 2-3 in the presence of 100 µM Verapamil in both chambers.
-
Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (
) and Efflux Ratio (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ).[8]
Calculation:
-
Interpretation: An
that is reduced by Verapamil confirms P-gp mediated efflux, a common liability for Class B and C piperazines [3].
Protocol B: Microsomal Stability with Reactive Metabolite Trapping
Essential for Class B (Phenylpiperazines) to detect bioactivation risks.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System.
-
Trapping Agent: Glutathione (GSH) fortified with cytosolic fraction (or synthetic GSH).
Workflow:
-
Incubation: Mix Test Compound (1 µM), HLM (0.5 mg/mL), and GSH (5 mM) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH (1 mM) to start reaction at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap).
-
Data Mining:
-
Clearance: Plot ln(concentration) vs time to determine
and . -
GSH Adduct Search: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scanning for GSH fragment (m/z 308).
-
Scientific Rationale: Phenylpiperazines can form reactive quinone-imine intermediates. Detection of a GSH-adduct signals a high risk of idiosyncratic hepatotoxicity [4].
Metabolic Pathways Visualization
Understanding the specific degradation routes of the piperazine ring allows for rational design (e.g., blocking metabolic soft spots with Fluorine or Methyl groups).
Caption: Primary metabolic pathways for N-phenylpiperazines. Note the bifurcation between stable clearance (Met1/Met3) and bioactivation (Met4).
References
-
Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: Idiosyncratic drug reactions and the reactive metabolite concept. Chemical Research in Toxicology. Link
-
Gertz, M., et al. (2013). Prediction of human intestinal first-pass metabolism of CYP3A4 substrates from in vitro data. Drug Metabolism and Disposition.[1][6][9][10] Link
-
Hitchin, S., et al. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability.[5] ACS Biomaterials Science & Engineering.[5] Link
-
Caccia, S. (2007). N-Dealkylation of arylpiperazine derivatives: Disposition and metabolism of the 1-aryl-piperazines formed.[11] Current Drug Metabolism.[9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trazodone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vitro Metabolic Stability Assessment: A Comparative Guide for Lead Optimization
Executive Summary
Metabolic stability is a primary determinant of a drug's pharmacokinetic (PK) profile, directly influencing half-life (
This guide provides a technical comparison of the three industry-standard in vitro systems—Liver Microsomes , S9 Fractions , and Cryopreserved Hepatocytes —and details the experimental workflows required to generate regulatory-grade data.
Comparative Framework: Selecting the Right System
The choice of test system depends on the specific metabolic questions being asked. The table below contrasts the physiological relevance, cost, and throughput of each system.
Table 1: System Comparison Matrix
| Feature | Liver Microsomes (HLM) | S9 Fraction | Cryopreserved Hepatocytes |
| Enzymatic Composition | CYP450s, FMOs, UGTs (enriched) | CYPs, UGTs, Cytosolic enzymes (AO, NAT) | Complete: Phase I & II, Transporters, Co-factors |
| Cofactor Requirement | Exogenous NADPH / UDPGA required | Exogenous NADPH / UDPGA / PAPS required | Self-contained (Physiological levels) |
| Transporter Activity | Absent | Absent | Present (Uptake & Efflux) |
| Throughput | High (Automated) | High | Medium |
| Cost | Low | Low-Medium | High |
| Primary Application | Phase I screening, CYP-mediated clearance | Phase I & II screening (Qualitative) | "Gold Standard" for |
Decision Logic for Assay Selection
The following decision tree illustrates the strategic selection process during Lead Optimization.
Figure 1: Strategic decision tree for selecting the appropriate metabolic stability assay based on development stage and metabolic liability.
Experimental Protocol: Microsomal Stability Assay
This protocol describes a validated workflow for determining intrinsic clearance (
Materials & Reagents[3][4][5]
-
Test System: Pooled Human Liver Microsomes (20 mg/mL stock).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor Mix (NADPH Regenerating System): 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase.
-
Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
Step 1: Preparation (Pre-Incubation)
-
Thaw microsomes on ice.[3] Dilute to 1.0 mg/mL in KPi buffer (2X concentration).
-
Prepare test compound at 2 µM in KPi buffer (0.2% DMSO max).
-
Add 30 µL of diluted microsomes to a 96-well plate.
-
Add 30 µL of test compound solution.
-
Result: Final protein conc = 0.5 mg/mL; Compound conc = 1 µM.[4][5]
-
Pre-incubate at 37°C for 10 minutes .
Step 2: Reaction Initiation
-
Add 60 µL of pre-warmed NADPH Regenerating System to initiate the reaction.
-
Note: For negative controls, add buffer without NADPH.
Step 3: Sampling (Time Course)
-
At defined time points (e.g.,
min), remove aliquots (e.g., 50 µL). -
Immediately dispense into 150 µL of ice-cold Quenching Solution .
-
Vortex vigorously to precipitate proteins.
Step 4: Analysis
-
Centrifuge at 4,000 rpm for 20 min at 4°C.
-
Analyze supernatant via LC-MS/MS monitoring the parent compound depletion.[3]
Data Analysis & In Vitro-In Vivo Extrapolation (IVIVE)[1][7][8][9][10][11]
Raw data (Peak Area Ratio) is plotted against time.[6] The slope of the natural log-linear depletion curve (
Core Equations
1. Elimination Rate Constant (
2. In Vitro Half-Life (
3. In Vitro Intrinsic Clearance (
4. Scaled Intrinsic Clearance (
Standard Scaling Factors:
-
MPPGL (Microsomal Protein per Gram Liver): 32 mg/g (Human) [1].[7][6]
-
HPGL (Hepatocellularity per Gram Liver): 99 - 120 million cells/g (Human) [2].
Case Study: Reference Compound Comparison
The following table presents typical literature values for standard compounds, illustrating the "HLM-Hepatocyte Disconnect" often seen with CYP3A4 substrates like Midazolam.
| Compound | Class | HLM | Hepatocyte | Interpretation |
| Verapamil | High Clearance | > 150 | > 40 | Rapidly cleared in both; flow-limited in vivo. |
| Propranolol | Intermediate | 30 - 50 | 10 - 15 | Good correlation between systems. |
| Midazolam | CYP3A4 Probe | 100 - 200 | 10 - 25 | Disconnect: HLM often overpredicts clearance vs. Hepatocytes due to intracellular binding or transporter effects [3]. |
| Warfarin | Low Clearance | < 5 | < 1 | Stable in both; requires long incubations (4h+). |
Visualizing the IVIVE Workflow
The translation of raw LC-MS data into a predicted human clearance value involves multiple scaling steps.
Figure 2: The IVIVE workflow from raw data to predicted human clearance.
Expert Insights & Troubleshooting
The "Microsome-Hepatocyte Disconnect"
A common pitfall occurs when Microsomal
-
Cause: Microsomes are "naked" enzymes. In hepatocytes, the drug must cross the cell membrane (permeability barrier) and may be sequestered by intracellular proteins or lysosomes, reducing the free concentration available to enzymes.
-
Solution: For compounds with low permeability or high lysosomal trapping, Hepatocytes provide a more accurate prediction of in vivo clearance.
Non-Specific Binding (NSB)
Lipophilic compounds (LogP > 3) bind to microsomal proteins, reducing the free fraction (
-
Correction: Always measure
using equilibrium dialysis and correct the :
References
-
Barter, Z. E., et al. (2007). Scaling Factors for the Extrapolation of In Vivo Metabolic Drug Clearance From In Vitro Data: Reaching a Consensus on Values of Human Microsomal Protein and Hepatocellularity Per Gram of Liver. Current Drug Metabolism.
-
Soars, M. G., et al. (2002). Genomic comparisons of CYP2D6 distribution and activity in human liver microsomes and hepatocytes. Drug Metabolism and Disposition.
-
Bowman, C. M., & Benet, L. Z. (2019). Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance. Drug Metabolism and Disposition.
-
Di, L., et al. (2023). In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes.[9] AAPS Journal.
Sources
- 1. In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes (2023) | David A. Tess | 17 Citations [scispace.com]
- 2. Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.mercell.com [info.mercell.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. xenotech.com [xenotech.com]
- 6. Selecting an anti-malarial clinical candidate from two potent dihydroisoquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Comparative Analysis of Analytical Methods for Piperazine Quantification
Executive Summary: The Polarity Paradox
Piperazine presents a classic "polarity paradox" in analytical chemistry. As a small, cyclic diamine (
While simple bulk quantification can be achieved via titration, modern pharmaceutical and environmental applications requires trace-level sensitivity—particularly given the scrutiny on nitrosamine impurities (e.g., N-nitrosopiperazine).
This guide objectively compares three distinct analytical approaches to solve these challenges:
-
HILIC-MS/MS: The modern standard for trace impurities.
-
HPLC-UV (Derivatization): The robust solution for QC labs lacking MS.
-
GC-FID: The industrial workhorse for raw material assay.
Part 1: Method Selection Decision Matrix
Before selecting a protocol, evaluate your specific sensitivity requirements and matrix complexity.
Figure 1: Decision tree for selecting the appropriate piperazine quantification method based on sensitivity needs and instrumentation availability.
Part 2: Comparative Performance Analysis
The following data summarizes the capabilities of each method based on experimental validation studies.
| Feature | HILIC-MS/MS | HPLC-UV (Dansyl-Cl) | GC-FID |
| Primary Use Case | Trace impurities (Nitrosamines) | QC Release / Food Safety | Raw Material Assay |
| LOD (Limit of Detection) | < 1.0 µg/L (ppb) [1] | ~1.5 µg/kg (ppb) [2] | ~80 ppm (0.008%) [3] |
| Sample Prep Time | Low (Dilute & Shoot) | High (45-60 min reaction) | Low (Extraction only) |
| Selectivity | Excellent (Mass transition) | High (Chromatographic) | Moderate (Thermal separation) |
| Matrix Effects | High (Ion suppression risk) | Low (Cleanup step included) | Low |
| Chromophore Reliance | None (Ionization based) | Critical (Creates chromophore) | None (Flame Ionization) |
Part 3: Deep Dive & Protocols
Method A: HILIC-MS/MS (The Trace Standard)
Scientific Rationale: Standard C18 columns fail to retain piperazine due to its high polarity; it elutes in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica or Cyanopropyl) and a high-organic mobile phase to create a water-rich layer on the particle surface. Piperazine partitions into this layer, providing retention without the need for ion-pairing reagents which suppress MS signals.
Experimental Protocol:
-
Column: Acquity UPLC BEH Amide or HSS T3 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient:
-
Start at 90% B (High organic is weak solvent in HILIC).
-
Ramp to 50% B over 5 minutes.
-
-
MS/MS Transitions (ESI+):
-
Precursor: m/z 87.1
-
Quantifier Product: m/z 44.1 (Ring fragmentation).
-
-
Critical Control Point: Sample diluent must match the initial mobile phase (90% ACN). Injecting piperazine in 100% water will disrupt the HILIC water layer and cause peak distortion [1].
Method B: HPLC-UV with Dansyl Chloride (The QC Workhorse)
Scientific Rationale: Since piperazine is UV-transparent, we must chemically modify it. Dansyl chloride (DNS-Cl) reacts with secondary amines under alkaline conditions to form a sulfonamide derivative. This derivative is highly stable and fluoresces/absorbs strongly at UV wavelengths, allowing detection on standard HPLC equipment.
Figure 2: Reaction pathway for the derivatization of piperazine using Dansyl Chloride.
Experimental Protocol:
-
Reagent Prep: Prepare 5 mg/mL Dansyl Chloride in Acetone.
-
Derivatization:
-
Mix 100 µL Sample + 100 µL NaHCO3 buffer (pH 9.5) + 200 µL DNS-Cl solution.
-
Incubate at 60°C for 15 minutes.
-
Quench: Add 100 µL Ammonia solution to consume excess DNS-Cl (prevents interference).
-
-
Separation:
-
Column: C18 (e.g., Zorbax SB-C18).[3] The derivative is now hydrophobic.
-
Detection: UV at 254 nm or Fluorescence (Ex 330 nm / Em 500 nm).
-
-
Performance: This method achieves an LOQ of ~5 µg/kg in complex matrices like tissue or plasma [2].
Method C: Gas Chromatography (The Bulk Assay)
Scientific Rationale: Piperazine is volatile enough for GC, but its basic nitrogen atoms interact strongly with active silanol sites in standard capillary columns, leading to severe peak tailing. The solution is to use a "Base-Deactivated" column or a highly polar phase (like DB-17 or CAM) that masks these sites.
Experimental Protocol:
-
Column: DB-17 (50%-Phenyl-methylpolysiloxane) or equivalent Base-Deactivated column (30 m x 0.53 mm).
-
Inlet: Split injection (10:1), 250°C.
-
Carrier Gas: Helium at 2.0 mL/min.
-
Temperature Program:
-
Hold 80°C for 2 min.
-
Ramp 10°C/min to 220°C.
-
-
Detector: FID at 260°C.
-
Troubleshooting: If tailing persists, perform in-situ derivatization with acetic anhydride, though modern base-deactivated columns usually render this unnecessary for bulk assay [3].
References
-
Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography. Canadian Journal of Chemistry. Available at: [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods. Available at: [Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Der Pharma Chemica. Available at: [Link]
-
Quantification of Piperazine Phosphate in Human Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry Employing Precolumn Derivatization With Dansyl Chloride. Analytica Chimica Acta. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. qascf.com [qascf.com]
- 3. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
